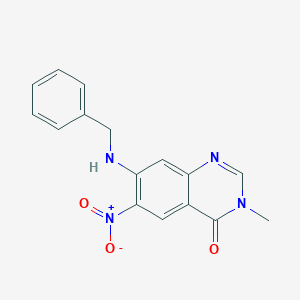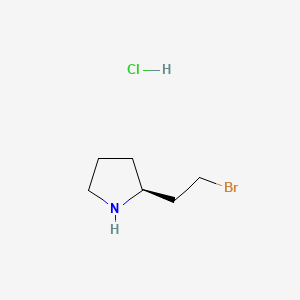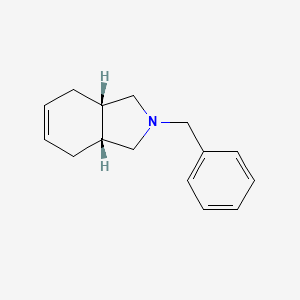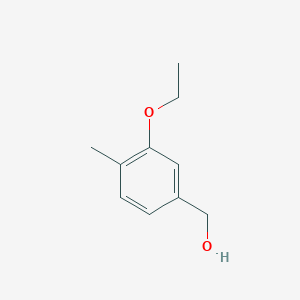![molecular formula C14H22O4 B14019568 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene CAS No. 28583-47-3](/img/structure/B14019568.png)
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene typically involves the reaction of benzene with ethoxyethanol under specific conditions. The process generally includes:
Electrophilic Aromatic Substitution: Benzene undergoes electrophilic aromatic substitution with ethoxyethanol in the presence of a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include:
Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Purification Techniques: Employing purification techniques such as distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Aluminum chloride (AlCl3), ferric chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing biochemical pathways such as signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene can be compared with other similar compounds, such as:
Ethoxybenzene: Similar in structure but lacks the additional ethoxyethoxy groups.
Phenoxyethane: Contains a phenoxy group instead of an ethoxyethoxy group.
1-Ethoxy-2-(2-ethoxyethoxy)ethane: A polyether with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in various fields.
Properties
CAS No. |
28583-47-3 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-[2-(2-ethoxyethoxy)ethoxy]ethoxybenzene |
InChI |
InChI=1S/C14H22O4/c1-3-15-9-10-16-11-12-17-13(2)18-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 |
InChI Key |
LYGCZVVHFULAIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOC(C)OC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
![1-Amino-N-[(phenylsulfanyl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B14019518.png)

![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)


![Methyl 4-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14019548.png)



